molecular formula C16H23N3O3 B11355802 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide

Cat. No.: B11355802
M. Wt: 305.37 g/mol
InChI Key: KKBWLSGLUJVUFH-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylamino group. The nitrobenzamide moiety is then attached through a series of reactions that may include nitration, amidation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as NMR and mass spectrometry, ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular docking, and biochemical assays provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide include:

  • 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-nitrobenzamide

InChI

InChI=1S/C16H23N3O3/c1-18(2)16(10-6-3-7-11-16)12-17-15(20)13-8-4-5-9-14(13)19(21)22/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,17,20)

InChI Key

KKBWLSGLUJVUFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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